1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

CAS No.: 1487332-80-8

Cat. No.: VC3198912

Molecular Formula: C7H14N2O2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1487332-80-8 |

|---|---|

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethanone |

| Standard InChI | InChI=1S/C7H14N2O2/c1-7(8)4-9(5-7)6(10)3-11-2/h3-5,8H2,1-2H3 |

| Standard InChI Key | BJECXMPDIKQEII-UHFFFAOYSA-N |

| SMILES | CC1(CN(C1)C(=O)COC)N |

| Canonical SMILES | CC1(CN(C1)C(=O)COC)N |

Introduction

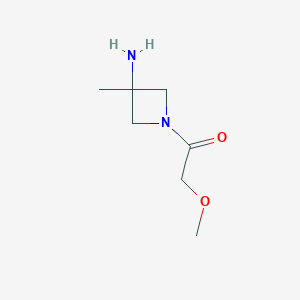

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is an organic compound featuring a unique azetidine ring structure. Azetidines are four-membered heterocyclic rings containing one nitrogen atom, known for their reactivity and potential applications in drug discovery. This compound is of interest due to its functional groups, including an amino group and a methoxy group, which suggest potential biological activity and interesting chemical properties.

Structural Information

-

Molecular Formula: C₇H₁₄N₂O₂

-

SMILES: CC1(CN(C1)C(=O)COC)N

-

InChI: InChI=1S/C7H14N2O2/c1-7(8)4-9(5-7)6(10)3-11-2/h3-5,8H2,1-2H3

-

CAS Number: 1487332-80-8

Key Reactions

-

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

-

Condensation Reactions: The carbonyl group can undergo condensation reactions with other molecules.

Potential Applications

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is explored for its potential in drug discovery due to its unique structure and functional groups. While specific biological activities of this compound are not well-documented, similar azetidine-containing compounds are being investigated for their medicinal properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one | Methoxy group addition | Alters polarity and solubility characteristics |

| 1-Boc-3-(aminomethyl)-3-methylazetidine | Contains a Boc protecting group | Enhanced stability and solubility |

| 3-(Aminomethyl)-1-ethyl-3-methylazetidine | Ethyl substitution at position 1 | Potentially different biological activity |

Synthesis Methods

Several synthetic routes have been developed for preparing this compound, although specific methods are not detailed in available literature. Generally, azetidine derivatives can be synthesized through various organic reactions, including cyclization and substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume